3-Methylisoxazolo[4,5-d]pyridazin-4(5H)-one
CAS No.: 923569-62-4
Cat. No.: VC13527755
Molecular Formula: C6H5N3O2
Molecular Weight: 151.12 g/mol
* For research use only. Not for human or veterinary use.
![3-Methylisoxazolo[4,5-d]pyridazin-4(5H)-one - 923569-62-4](/images/structure/VC13527755.png)
Specification
CAS No. | 923569-62-4 |
---|---|
Molecular Formula | C6H5N3O2 |
Molecular Weight | 151.12 g/mol |
IUPAC Name | 3-methyl-5H-[1,2]oxazolo[4,5-d]pyridazin-4-one |
Standard InChI | InChI=1S/C6H5N3O2/c1-3-5-4(11-9-3)2-7-8-6(5)10/h2H,1H3,(H,8,10) |
Standard InChI Key | KIDBUFHUUZWULD-UHFFFAOYSA-N |
SMILES | CC1=NOC2=C1C(=O)NN=C2 |
Canonical SMILES | CC1=NOC2=C1C(=O)NN=C2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The core structure of 3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one consists of a bicyclic system formed by fusion of an isoxazole ring (a five-membered heterocycle with one oxygen and one nitrogen atom) and a pyridazine ring (a six-membered diazine). The methyl substituent at the 3-position of the isoxazole ring enhances steric stability and modulates electronic interactions with biological targets . The molecular formula is , with a molar mass of 164.14 g/mol.
Key structural features include:
-
Isoxazole Ring: Provides rigidity and participates in hydrogen bonding via its oxygen atom.
-
Pyridazinone Moiety: The keto group at position 4 enables π-stacking interactions and serves as a hydrogen bond acceptor.
-
Methyl Group: Enhances lipophilicity, influencing membrane permeability and target selectivity .
Spectral Characterization
Infrared (IR) spectroscopy of 3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one reveals characteristic absorption bands at 1689 cm (C=O stretch of the pyridazinone) and 1209 cm (C=S stretch in derivatives) . Nuclear magnetic resonance (NMR) data show distinct signals for the methyl group ( 2.4 ppm in ) and the pyridazine protons ( 7.8–8.2 ppm) .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one derivatives typically involves cyclization reactions of precursor hydrazides and thiosemicarbazides. A representative pathway includes:
-
Formation of Hydrazide Intermediates:
Ethyl 2-(7-benzyl-3-methyl-4-oxoisoxazolo[4,5-d]pyridazin-5(4H)-yl)acetate is treated with hydrazine hydrate to yield the corresponding acetohydrazide . -
Cyclization to Thiadiazole/Triazole Derivatives:
Acid-catalyzed cyclization (using ) of thiosemicarbazides produces 1,3,4-thiadiazole derivatives, while base-catalyzed cyclization (using ) yields 1,2,4-triazole-5-thiones .
Example Reaction:
Optimization Challenges
-
Regioselectivity: Competing cyclization pathways may yield undesired regioisomers.
-
Yield Improvement: Base-mediated reactions often provide higher yields (60–70%) compared to acid conditions (50–60%) .
Biological Activities and Mechanisms
Dual COX-2/5-LOX Inhibition
Derivatives of 3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one exhibit nanomolar to micromolar inhibitory activity against COX-2 and 5-LOX, key enzymes in the arachidonic acid pathway. Notably, compound 28 (Table 1) shows IC values of 2.1 µM (COX-2) and 6.3 µM (5-LOX), surpassing ibuprofen’s efficacy .
Table 1: Inhibitory Activity of Selected Derivatives
Compound | COX-2 IC (µM) | 5-LOX IC (µM) |
---|---|---|
15 | 10.9 | 63.5 |
28 | 2.1 | 6.3 |
Ibuprofen | 35.0 | >100 |
In Vivo Anti-Inflammatory Effects
In a rat paw edema model, oral administration of compound 28 reduced inflammation by 45% (vs. 18% for ibuprofen). This correlates with decreased prostaglandin () and leukotriene () levels .
Molecular Interactions and Docking Studies
COX-2 Binding Mode
Docking simulations reveal that the pyridazinone ring occupies the COX-2 active site, forming hydrogen bonds with His90 (2.30 Å) and Tyr355 (3.55 Å). The 1,2,4-triazole-5-thione moiety extends into the secondary pocket, engaging Val523 and Arg513 .
5-LOX Interactions
The isoxazole ring chelates the non-heme iron atom in 5-LOX, while the benzyl group participates in hydrophobic interactions with Phe177 and Leu607 .
Therapeutic Applications and Future Directions
Anti-Inflammatory Drug Development
The compound’s dual inhibition profile positions it as a candidate for treating chronic inflammatory diseases (e.g., rheumatoid arthritis) with reduced side effects.
Combination Therapies
Synergistic effects with biologics (e.g., TNF-α inhibitors) warrant exploration to enhance efficacy in refractory cases .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume